Pyrrolidine-2-carboxamide hydrochloride

Description

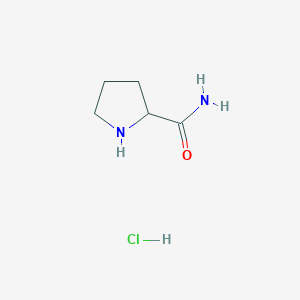

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388490 | |

| Record name | pyrrolidine-2-carboxamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115630-49-4 | |

| Record name | pyrrolidine-2-carboxamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Pyrrolidine-2-carboxamide Hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract: This technical guide provides an in-depth examination of Pyrrolidine-2-carboxamide hydrochloride, a pivotal chiral intermediate derived from the amino acid proline. We will explore its fundamental physicochemical properties, elucidate common synthetic and analytical methodologies, and contextualize its significance through its application in the development of notable therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical utility of this versatile scaffold.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its non-planar, saturated structure allows for the efficient three-dimensional exploration of chemical space, a critical factor in designing molecules with high specificity and affinity for biological targets.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring introduce stereochemistry, profoundly influencing molecular conformation and interaction with chiral environments like enzyme active sites and receptors.[1]

This compound, available as the L-((S)), D-((R)), and racemic forms, represents a highly valuable derivative. The presence of the carboxamide group, combined with the secondary amine of the pyrrolidine ring, provides multiple points for synthetic diversification. The hydrochloride salt form enhances its stability and renders it a readily soluble, crystalline solid, properties that are highly advantageous for both synthesis and pharmaceutical formulation.[3] This guide will focus on the core properties and applications that make this compound an indispensable tool in the chemist's arsenal.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The compound is a derivative of proline where the carboxylic acid has been converted to a primary amide.[4]

Structural Identity and Key Identifiers

The core structure features a chiral center at the C2 position, leading to two distinct enantiomers. The hydrochloride salt is formed by the protonation of the pyrrolidine nitrogen.

Caption: Structure of (S)-Pyrrolidine-2-carboxamide hydrochloride.

Quantitative Data Summary

The properties of the different stereoisomeric forms are summarized below. The hydrochloride salt form generally presents as a white to off-white crystalline solid.[3]

| Property | (S)-Pyrrolidine-2-carboxamide HCl | (R)-Pyrrolidine-2-carboxamide HCl | Racemic Pyrrolidine-2-carboxamide HCl |

| Synonyms | L-Prolinamide hydrochloride[5] | D-Prolinamide hydrochloride[3] | DL-Prolinamide hydrochloride[6] |

| CAS Number | 42429-27-6[5] | 50894-62-7[3] | 115630-49-4[6] |

| Molecular Formula | C₅H₁₁ClN₂O[5] | C₅H₁₁ClN₂O[3] | C₅H₁₁ClN₂O[6] |

| Molecular Weight | 150.61 g/mol [7] | 150.61 g/mol [3] | 150.61 g/mol [6] |

| Melting Point | 178-182 °C[8] | Not specified | Not specified |

| Appearance | White crystalline solid[9] | White to off-white crystalline solid[3] | White to off-white crystalline solid[3] |

| Solubility | Soluble in water[3] | Soluble in polar solvents, particularly water[3] | Soluble in water[10] |

| InChIKey | CSKSDAVTCKIENY-WCCKRBBISA-N[5] | CSKSDAVTCKIENY-GSVOUGTGSA-N | CSKSDAVTCKIENY-UHFFFAOYSA-N[6] |

Synthesis and Characterization: A Self-Validating Workflow

The synthesis and subsequent characterization of this compound must form a self-validating system to ensure the identity, purity, and stereochemical integrity of the final product. A common and cost-effective strategy involves the derivatization of commercially available L- or D-proline.

Caption: General synthetic workflow from L-Proline.

Representative Synthetic Protocol (Amidation of Proline Ester)

This protocol is a conceptual representation based on common organic chemistry principles, such as the synthesis of the related methyl ester.[11] Causality: The synthesis begins by protecting the carboxylic acid of proline as an ester. This prevents self-polymerization and directs the subsequent reaction with ammonia to the desired ester-to-amide conversion.

Step 1: Esterification of L-Proline

-

Suspend L-proline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe. Expertise Insight: This addition must be slow to control the exothermic reaction and prevent side product formation. Thionyl chloride reacts with methanol in situ to form HCl and methyl sulfite, which facilitates the Fischer esterification.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-24 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield L-proline methyl ester hydrochloride, typically as a white solid or viscous oil.

Step 2: Amidation of L-Proline Methyl Ester Hydrochloride

-

Dissolve the crude L-proline methyl ester hydrochloride from Step 1 in a saturated solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel. Trustworthiness Note: This reaction is often performed in a sealed vessel to maintain a high concentration of ammonia and drive the reaction to completion.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the vessel, vent carefully, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization (e.g., from an ethanol/ether mixture) to yield pure (S)-Pyrrolidine-2-carboxamide hydrochloride.

Analytical Characterization for Validation

Validation of the final product is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the distinct protons of the pyrrolidine ring, the amide protons (-CONH₂), and the proton on the chiral carbon (C2).[12]

-

Mass Spectrometry (MS): Provides the molecular weight of the parent free base (114.15 g/mol ), confirming the gross formula.[12]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Chiral HPLC: Essential for enantiomeric compounds to determine the enantiomeric excess (e.e.), ensuring stereochemical purity.

Applications in Drug Development and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a foundational element in the synthesis of numerous biologically active molecules.[1][10]

Caption: Relationship between the core scaffold and its applications.

-

Peptide Synthesis: As an amide derivative of proline, it is a key intermediate in the synthesis of peptides and peptidomimetics.[13] A prime example is its use in the synthesis of Protirelin (Thyrotropin-Releasing Hormone, TRH), a peptide hormone with neurological applications.[1][14]

-

Anti-Infective Agents: The pyrrolidine carboxamide structural motif has been identified in potent and selective inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1] This makes it a promising lead scaffold for developing new anti-tuberculosis agents to combat drug resistance.[1][4]

-

Central Nervous System (CNS) Agents: The rigid pyrrolidine structure is valuable for designing ligands that fit into specific neurotransmitter receptors. For instance, derivatives are used in the synthesis of compounds like Raclopride , a selective dopamine D2 receptor antagonist used in neuroscience research and PET imaging.[14]

-

Organocatalysis: Chiral pyrrolidines derived from proline are famous for their role as organocatalysts. Pyrrolidine-2-carboxamide can be modified to create catalysts that facilitate asymmetric synthesis, enabling the production of other enantiomerically pure compounds.[1]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is paramount. The following are general guidelines; users are required to consult the specific Safety Data Sheet (SDS) provided by their supplier for comprehensive information.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.[17]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[15]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[15]

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]

-

Conclusion

This compound is a fundamentally important molecule whose value is derived from its stereochemical complexity, synthetic versatility, and the privileged nature of its core scaffold. Its enhanced stability and solubility as a hydrochloride salt make it a practical and reliable building block for both academic research and industrial drug development. From peptide hormones to novel anti-infectives, its fingerprints are found across a wide spectrum of modern therapeutics, cementing its status as a cornerstone of medicinal chemistry.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- (n.d.). Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate.

- PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.

- PubChem. (n.d.). (S)-Pyrrolidine-2-carboxamide monohydrochloride. National Center for Biotechnology Information.

- Chemdad. (n.d.). L-Prolinamide hydrochloride.

- Shvartsberg, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- PubChem. (n.d.). Pyrrolidine-2-carboxamide. National Center for Biotechnology Information.

- Google Patents. (n.d.). WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.

- Gentile, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 50894-62-7: (2R)-pyrrolidine-2-carboxamide hydrochlori… [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 42429-27-6 CAS MSDS (L-Prolinamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. L-Prolinamide hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Page loading... [guidechem.com]

- 10. fuaij.com [fuaij.com]

- 11. prepchem.com [prepchem.com]

- 12. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to (R)-Pyrrolidine-2-carboxamide Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-Pyrrolidine-2-carboxamide hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Moving beyond a simple datasheet, this document delves into the nuanced structural characteristics, synthesis, and analytical validation of this compound. It further explores its strategic application in the development of novel therapeutics, offering insights grounded in established scientific principles and field-proven methodologies.

Core Molecular Structure and Physicochemical Properties

(R)-Pyrrolidine-2-carboxamide hydrochloride, also known as D-Prolinamide hydrochloride, is the hydrochloride salt of the amide derivative of the D-enantiomer of the amino acid proline.[1][2] Its structure is characterized by a five-membered saturated pyrrolidine ring, which imparts significant conformational rigidity, a feature astutely exploited in rational drug design.[3]

The key structural elements include:

-

A Saturated Pyrrolidine Backbone: This five-membered ring containing one nitrogen atom provides a robust and stereochemically defined scaffold.[4]

-

A Carboxamide Group at C2: This functional group is a common pharmacophore, capable of participating in crucial hydrogen bonding interactions with biological targets.[4]

-

A Chiral Center at C2: The carbon atom attached to the carboxamide group is a stereocenter with an (R)-configuration. This chirality is paramount for stereospecific interactions with enzymes and receptors, which are themselves chiral.[3]

-

A Hydrochloride Salt: The formation of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is advantageous for various synthetic and biological applications.[4]

The fundamental properties of (R)-Pyrrolidine-2-carboxamide hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-pyrrolidine-2-carboxamide;hydrochloride | [4] |

| Synonyms | D-Prolinamide hydrochloride, H-D-Pro-NH2 HCl | [2][5] |

| CAS Number | 50894-62-7 | [2][4] |

| Molecular Formula | C₅H₁₁ClN₂O | [2][4][5] |

| Molecular Weight | 150.61 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | ~178-182 °C (for the (S)-enantiomer) | [6] |

| Solubility | Soluble in polar solvents like water and ethanol | [4] |

Note: The melting point is reported for the (S)-enantiomer, L-Prolinamide hydrochloride. The (R)-enantiomer is expected to have a similar melting point.

Synthesis and Purification

The synthesis of (R)-Pyrrolidine-2-carboxamide hydrochloride is typically achieved from the readily available chiral precursor, D-proline. The most common and scalable synthetic route involves a two-step process: esterification of the carboxylic acid followed by amidation.[1][7]

Synthetic Workflow

The overall synthetic pathway is illustrated below:

Caption: Synthetic workflow for (R)-Pyrrolidine-2-carboxamide hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods for the synthesis of prolinamides.[1][7]

Step 1: Esterification of D-Proline

-

Reaction Setup: In a multi-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend D-proline (1.0 eq.) in an anhydrous alcohol (e.g., methanol or ethanol, ~5 volumes).

-

Cooling: Cool the suspension to between -10 °C and 0 °C using an ice-salt bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the cooled suspension, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-pyrrolidine-2-carboxylate ester hydrochloride as an oil or solid.

Step 2: Amidation of the Ester

-

Reaction Setup: Dissolve the crude ester hydrochloride from the previous step in an anhydrous alcohol (e.g., methanol, ~4 volumes) in a pressure-resistant vessel.

-

Cooling: Cool the solution to between 0 °C and 10 °C.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the corresponding alcohol. Maintain the temperature between 15 °C and 20 °C.

-

Reaction: Seal the vessel and stir the reaction mixture for 15-20 hours at room temperature.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude product, which contains (R)-Pyrrolidine-2-carboxamide and ammonium chloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-Pyrrolidine-2-carboxamide hydrochloride.

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyrrolidine Ring Protons (CH, CH₂): A series of multiplets are expected in the range of δ 1.8-3.6 ppm.

-

α-Proton (CH at C2): A distinct multiplet around δ 4.3 ppm.

-

Amide Protons (NH₂): Two broad singlets are expected between δ 7.0-8.5 ppm.

-

Amine Proton (NH): A broad singlet at a downfield chemical shift, typically > 9.0 ppm, due to the protonation by HCl.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pyrrolidine Carbons (CH₂, CH₂): Resonances are expected in the aliphatic region, typically between δ 25-50 ppm.

-

α-Carbon (CH at C2): A signal around δ 60 ppm.

-

Carbonyl Carbon (C=O): A characteristic downfield signal in the range of δ 170-175 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch (Amide and Amine): Broad absorptions in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): An absorption around 1600-1640 cm⁻¹.

Mass Spectrometry (MS):

-

Expected Molecular Ion (as free base): [M+H]⁺ at m/z 115.08.

Chiral Purity Analysis

The enantiomeric purity of (R)-Pyrrolidine-2-carboxamide hydrochloride is critical for its application in asymmetric synthesis and as a chiral pharmaceutical intermediate.

Caption: Workflow for determining the enantiomeric purity of (R)-Pyrrolidine-2-carboxamide hydrochloride.

A standard method for determining enantiomeric excess is through Chiral High-Performance Liquid Chromatography (HPLC) .[3] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, resulting in two separate peaks on the chromatogram. The relative area of these peaks allows for the precise calculation of enantiomeric purity.

Applications in Drug Discovery and Development

The rigid, chiral structure of (R)-Pyrrolidine-2-carboxamide makes it a privileged scaffold in medicinal chemistry.[3] It serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

As a Chiral Building Block

The pyrrolidine carboxamide motif is a key component in several therapeutic agents and clinical candidates. Its constrained nature allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Notable examples include its use as an intermediate in the synthesis of:

-

Protirelin (Thyrotropin-Releasing Hormone) analogs: These have applications in neurological and diagnostic fields.[3]

-

Inhibitors of InhA: This enzyme is a key target in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making pyrrolidine carboxamide derivatives promising leads for novel anti-tuberculosis drugs.[3]

-

Anticancer Agents: The scaffold has been incorporated into molecules targeting p300/CBP histone acetyltransferases (HATs) and MDM2-p53 protein-protein interactions.[4]

-

Antiviral Compounds: It has been used in the development of Hepatitis C virus (HCV) NS5B polymerase inhibitors.[4]

In Asymmetric Catalysis

As a derivative of proline, (R)-Pyrrolidine-2-carboxamide can be used to develop novel organocatalysts for asymmetric synthesis.[3] These catalysts are instrumental in producing enantiomerically pure compounds, which is a critical aspect of modern pharmaceutical manufacturing.

Safety, Handling, and Storage

(R)-Pyrrolidine-2-carboxamide hydrochloride should be handled with the appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(R)-Pyrrolidine-2-carboxamide hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined stereochemistry, conformational rigidity, and versatile chemical handles make it an invaluable scaffold for the creation of next-generation therapeutics. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for leveraging its full potential in the quest for novel and effective medicines.

References

- PubChem. Pyrrolidine-2-carboxamide hydrochloride.

- PubChem. Prolinamide, D-.

- Google Patents. (2013). CN102180823B - A kind of method of refining prolinamide.

- PubChem. Pyrrolidine-2-carboxamide.

- Google Patents. (2011). CN102180823A - Method for refining prolinamide.

- PubChem. L-Prolinamide.

Sources

- 1. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy (R)-Pyrrolidine-2-carboxamide hydrochloride | 50894-62-7 [smolecule.com]

- 5. This compound | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Prolinamide hydrochloride | 42429-27-6 [chemicalbook.com]

- 7. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]

(S)-Pyrrolidine-2-carboxamide hydrochloride CAS number

An In-Depth Technical Guide to (S)-Pyrrolidine-2-carboxamide hydrochloride

Abstract: This technical guide provides a comprehensive overview of (S)-Pyrrolidine-2-carboxamide hydrochloride (CAS No: 42429-27-6), a pivotal chiral building block in modern medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, robust synthesis protocols, analytical characterization, and significant applications. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides self-validating, detailed methodologies to ensure scientific integrity and reproducibility.

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a derivative of the natural amino acid L-proline. The pyrrolidine ring is a highly valued "privileged scaffold" in pharmaceutical development.[1] Its rigid, non-planar structure allows for a precise three-dimensional orientation of appended functional groups, which is critical for specific interactions with biological targets like enzymes and receptors.[2] This inherent stereochemistry is fundamental to its biological activity, as biomolecules are chiral environments where only specific enantiomers will elicit the desired pharmacological response.[1] This compound serves as a key intermediate in the synthesis of numerous complex molecules, including peptide hormones and novel therapeutic agents targeting a range of diseases.[1][3]

Core Compound Identity and Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. These parameters dictate storage conditions, solvent selection, and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 42429-27-6 | [4][5][6][7][8] |

| Molecular Formula | C₅H₁₁ClN₂O | [4][5][9][10] |

| Molecular Weight | 150.61 g/mol | [4][5][9][11] |

| Appearance | White to off-white or beige solid/powder | [4][6] |

| Melting Point | 178-182 °C | [12] |

| Purity | Typically ≥97% or ≥98% | [5][6] |

| Storage | Inert atmosphere, Room Temperature; -20°C for long-term | [4][12] |

| SMILES | NC([C@@H]1CCCN1)=O.Cl | [5] |

| InChI Key | CSKSDAVTCKIENY-WCCKRBBISA-N | [6] |

Synthesis Pathway: From L-Proline to L-Prolinamide HCl

The most common and logical synthetic route to (S)-Pyrrolidine-2-carboxamide hydrochloride begins with the readily available chiral precursor, L-proline. The strategy involves three key stages: protection of the secondary amine, activation of the carboxylic acid for amidation, and finally, deprotection to yield the desired hydrochloride salt. This sequence is crucial to prevent side reactions, such as polymerization or undesired reactions at the amine group.

Caption: General synthesis pathway for (S)-Pyrrolidine-2-carboxamide HCl.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for laboratory-scale synthesis. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the conditions required for amidation but can be cleaved cleanly under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Materials:

-

L-Proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane, Tetrahydrofuran (THF), anhydrous

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Ammonia (0.5 M solution in dioxane or gaseous)

-

Hydrochloric acid (4 M solution in dioxane)

-

Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

N-Protection:

-

Dissolve L-Proline (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with hexanes.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product, N-Boc-L-proline, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the protected amino acid, which is typically a white solid or viscous oil.

-

-

Amidation (Mixed Anhydride Method):

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF and cool to -15 °C (ice-salt bath).

-

Add N-Methylmorpholine (NMM) (1.0 eq) and stir for 2 minutes.

-

Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. A precipitate of N-methylmorpholine hydrochloride will form.

-

Stir the reaction mixture at -15 °C for 15 minutes to form the mixed anhydride.

-

To this mixture, add a pre-cooled (0 °C) solution of ammonia in dioxane (2.0 eq) dropwise.

-

Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Filter off the salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in EtOAc, wash with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield crude N-Boc-L-Prolinamide. Purify by column chromatography or recrystallization if necessary.

-

-

Deprotection and Salt Formation:

-

Dissolve the N-Boc-L-Prolinamide (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.

-

Cool to 0 °C and add a 4 M solution of HCl in dioxane (4-5 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

The product will often precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with cold diethyl ether, filter, wash with more ether, and dry under vacuum to yield (S)-Pyrrolidine-2-carboxamide hydrochloride as a solid.

-

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: A self-validating workflow for analytical characterization.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons, typically as complex multiplets, and distinct signals for the amide (-CONH₂) protons. The proton alpha to the carbonyl group is a key diagnostic signal.

-

¹³C NMR: The carbon spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon signal will be the most downfield.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI+), the mass spectrum should show a prominent peak for the parent ion [M+H]⁺ at m/z corresponding to the free base (C₅H₁₀N₂O), which has a molecular weight of 114.15.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amide and the secondary amine hydrochloride salt, a strong C=O stretch for the amide carbonyl, and C-H stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): A validated chiral HPLC method is essential to confirm the enantiomeric purity of the compound, ensuring that no racemization occurred during synthesis. A patent for a related compound outlines a method using an octadecylsilane bonded silica column with gradient elution, which can be adapted.[13]

Protocol: Purity Determination by HPLC

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic or acidic modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.[13]

-

Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak. Enantiomeric excess (e.e.) is determined by comparing the peak area of the (S)-enantiomer to that of the (R)-enantiomer.

Applications in Drug Development

(S)-Pyrrolidine-2-carboxamide hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a critical starting material. Its value lies in its ability to introduce a specific stereocenter and a cyclic constraint into a larger molecule.

-

Peptide Synthesis: It is a key intermediate in the synthesis of Protirelin (Thyrotropin-Releasing Hormone), a tripeptide hormone used in diagnostic and neurological applications.[1][3]

-

Enzyme Inhibitors: The pyrrolidine carboxamide motif is central to the development of novel therapeutic agents. For example, this chemotype has been identified in potent and selective inhibitors of InhA, a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1] This represents a promising avenue for creating new anti-tuberculosis drugs to combat resistance.

-

Anticancer Agents: New derivatives of pyrrolidine-carboxamide have been investigated as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), which are key targets in cancer therapy.[14]

-

Organocatalysis: As a derivative of proline, it holds potential in the field of asymmetric organocatalysis, where chiral pyrrolidines are used to facilitate the enantioselective synthesis of other complex molecules.[1]

Safety and Handling

As with any laboratory chemical, proper handling of (S)-Pyrrolidine-2-carboxamide hydrochloride is essential. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS) from the supplier.[15][16]

-

Hazard Classification: May be classified as an irritant, causing skin and serious eye irritation. Harmful if swallowed.[11][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15][16]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15][16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][16]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]

-

Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[16]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician.[16]

-

Conclusion

(S)-Pyrrolidine-2-carboxamide hydrochloride is a deceptively simple molecule that provides immense value to the fields of medicinal chemistry and drug discovery. Its defined stereochemistry and rigid cyclic structure make it an indispensable building block for constructing complex, biologically active compounds. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, empowers researchers to leverage this versatile scaffold in the rational design of next-generation therapeutics.

References

- Walczak, M. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.

- PubChem. (S)-Pyrrolidine-2-carboxamide monohydrochloride.

- Google Patents. WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.

- PubChem. Pyrrolidine-2-carboxamide hydrochloride.

- PrepChem.com. Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.

- Al-Warhi, T., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design.

- Vitale, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- GSRS. METHYL L-PROLINATE HYDROCHLORIDE.

- Adebayo, I. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon.

- Google Patents. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-Pyrrolidine-2-carboxamide hydrochloride | CymitQuimica [cymitquimica.com]

- 7. 42429-27-6|(S)-Pyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 8. (S)-Pyrrolidine-2-carboxamide hydrochloride | TargetMol [targetmol.com]

- 9. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 42429-27-6 CAS MSDS (L-Prolinamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Prolinamide hydrochloride | 42429-27-6 [chemicalbook.com]

- 13. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 14. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. file.chemscene.com [file.chemscene.com]

Pyrrolidine-2-carboxamide hydrochloride molecular weight

An In-depth Technical Guide to Pyrrolidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral proline derivative that serves as a cornerstone building block in modern medicinal chemistry. As a hydrochloride salt, it offers enhanced stability and solubility, making it highly suitable for various synthetic applications. The pyrrolidine ring system is considered a "privileged scaffold" in drug discovery, frequently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] This is attributed to its unique three-dimensional structure which can effectively mimic peptide turns and present substituents in precise vectors for optimal target engagement.[2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, applications in drug development, and essential safety protocols.

Core Physicochemical & Structural Characteristics

This compound is a white to off-white crystalline solid.[3] Its structure is based on the amino acid proline, featuring a five-membered saturated nitrogen heterocycle with a carboxamide group at the C2 position. The presence of the chiral center at C2 is critical for its biological activity, as specific enantiomers are typically required for selective interaction with chiral biological targets like enzymes and receptors.[1] The compound is generally available as the (S)-enantiomer, (R)-enantiomer, or the racemic mixture. The hydrochloride salt form significantly improves its aqueous solubility and stability compared to the free base.[3]

| Property | Data | Reference(s) |

| Molecular Formula | C₅H₁₁ClN₂O | [3][4][5] |

| Molecular Weight | 150.61 g/mol | [1][4][6] |

| IUPAC Name | pyrrolidine-2-carboxamide;hydrochloride | [4] |

| CAS Number | 115630-49-4 (racemic) | [1][4] |

| 42429-27-6 ((S)-enantiomer) | [5] | |

| 50894-62-7 ((R)-enantiomer) | [3] | |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water and other polar solvents | [3] |

| Canonical SMILES | C1CC(NC1)C(=O)N.Cl | [4] |

| InChI Key | CSKSDAVTCKIENY-UHFFFAOYSA-N | [1][4] |

Synthesis and Manufacturing Overview

The synthesis of this compound typically begins with the corresponding enantiomer of proline (L-proline for the (S)-enantiomer or D-proline for the (R)-enantiomer). The core transformation involves the conversion of the carboxylic acid functional group of proline into a primary amide.

Causality Behind Synthetic Choices:

-

Starting Material: Proline is a readily available, inexpensive chiral starting material.

-

Carboxylic Acid Activation: The direct amidation of a carboxylic acid is generally inefficient. Therefore, the carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack by ammonia. Common activation methods include conversion to an acid chloride, an active ester (e.g., NHS ester), or using peptide coupling reagents (e.g., DCC, EDC, HATU).

-

Amine Protection (Optional but Recommended): The secondary amine in the pyrrolidine ring is nucleophilic and can interfere with the carboxyl activation or amidation steps. To prevent side reactions like polymerization, the amine is often protected with a suitable protecting group (e.g., Boc, Cbz) at the start of the synthesis. This group is then removed in the final step.

-

Salt Formation: The final free base is converted to the hydrochloride salt by treatment with hydrochloric acid (either gaseous HCl in an organic solvent or an aqueous solution). This step enhances the compound's crystallinity, stability, and ease of handling.

Generalized Synthetic Workflow

Caption: General synthetic pathway from chiral proline to the final hydrochloride salt.

Example Laboratory Protocol (Boc-Protection Route)

-

Protection: Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water. Adjust the pH to ~9-10 with NaOH. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir vigorously at room temperature overnight. Acidify the reaction mixture with cold 1M HCl and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-proline.

-

Amidation: Dissolve Boc-L-proline (1.0 eq), N-hydroxysuccinimide (NHS, 1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) in dichloromethane (DCM). Stir at 0°C for 30 minutes, then at room temperature for 4 hours. Cool the mixture to 0°C and bubble ammonia gas through the solution (or add a solution of ammonia in methanol) and stir overnight. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield Boc-(S)-pyrrolidine-2-carboxamide.

-

Deprotection and Salt Formation: Dissolve the crude Boc-protected amide in a minimal amount of ethyl acetate or methanol. Add an excess of 4M HCl in dioxane (e.g., 3-4 eq). Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of starting material. The product will often precipitate. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-Pyrrolidine-2-carboxamide hydrochloride.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the amide (-CONH₂) protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. It will typically show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 115.1.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid. Purity is assessed by the peak area percentage.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral stationary phase (e.g., cellulose- or amylose-based) is required to separate the (S) and (R) enantiomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected peaks include N-H stretches for the amine hydrochloride and amide, and a strong C=O stretch for the amide carbonyl group.

Caption: A typical analytical workflow for quality control and batch release.

Applications in Research and Drug Development

The utility of this compound spans from its use as a simple building block to its incorporation as a core scaffold in complex therapeutic agents.

Key Intermediate in Pharmaceutical Synthesis

It is a well-established intermediate in the synthesis of multi-component drugs. A prominent example is its use in the synthesis of Protirelin (Thyrotropin-Releasing Hormone, TRH), a tripeptide hormone used in diagnostics and for certain neurological conditions.[1][7]

A Privileged Scaffold for Novel Therapeutics

The pyrrolidine carboxamide motif is a validated pharmacophore for various biological targets.

-

Antituberculosis Agents: Derivatives have been identified as potent and selective inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[1][8] This provides a promising avenue for developing new drugs to combat drug-resistant tuberculosis.

-

Anticancer Agents: The scaffold has been explored for its anticancer potential.[8] Certain pyrrolidine carboxamide analogues have shown the ability to inhibit cancer cell proliferation and migration, and induce apoptosis in hepatocellular carcinoma models.[8][9] The constrained nature of the pyrrolidine ring allows for the precise orientation of substituents to maximize interactions within the binding pockets of targets like kinases.[9]

-

Organocatalysis: As a chiral proline derivative, it finds use in asymmetric organocatalysis, facilitating the enantioselective synthesis of other complex chiral molecules.[1]

Caption: Role of Pyrrolidine-2-carboxamide HCl in the drug discovery process.

Safety, Handling, and Storage

While a comprehensive safety profile for this specific compound is not fully established, data from structurally related compounds and general laboratory chemical safety principles should be strictly followed.[10][11]

-

Hazard Identification: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound can be hygroscopic (absorbs moisture from the air), so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of medicinal chemists and drug development professionals. Its inherent chirality, structural rigidity, and favorable physicochemical properties as a hydrochloride salt make it an ideal starting point for synthesizing complex molecules and exploring novel therapeutic modalities. From its role in established drugs to its potential as a scaffold for next-generation inhibitors targeting cancer and infectious diseases, its importance in pharmaceutical research is well-established and continues to grow.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride.

- PubChem. (n.d.). (S)-Pyrrolidine-2-carboxamide monohydrochloride. National Center for Biotechnology Information.

- Google Patents. (2014). WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.

- Unknown Source. (2012). SAFETY DATA SHEET.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Google Patents. (2022). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

- Wiley Online Library. (2022). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 50894-62-7: (2R)-pyrrolidine-2-carboxamide hydrochlori… [cymitquimica.com]

- 4. This compound | C5H11ClN2O | CID 3016353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Pyrrolidine-2-carboxamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for understanding, experimentally determining, and validating the solubility of pyrrolidine-2-carboxamide hydrochloride. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a detailed manual for researchers in pharmaceutical development and medicinal chemistry. It emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and reproducibility, which are critical for drug development milestones.

Introduction: The Significance of Solubility in Drug Development

This compound is a chiral proline derivative that serves as a versatile building block in medicinal chemistry.[1] The pyrrolidine ring is a privileged scaffold in numerous bioactive molecules and approved drugs, often enhancing physicochemical parameters such as solubility.[1] Accurate solubility data is a cornerstone of the preformulation stage of drug development.[2] It directly influences critical parameters such as bioavailability, the selection of dosage forms, and the design of toxicological studies.[3] Low or poorly characterized solubility can lead to unpredictable in vitro results and hinder the translation to reliable in vivo outcomes.[3][4]

This guide will delve into the theoretical and practical aspects of determining the thermodynamic equilibrium solubility of this compound, the most reliable measure for predicting its behavior in physiological systems.[2][5]

Physicochemical Principles Governing Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent. As the hydrochloride salt of a secondary amine, its solubility is significantly influenced by pH.

The Role of Ionization and pH

This compound exists as an ionic salt. In aqueous solutions, the pyrrolidine nitrogen, being a secondary amine, is protonated, rendering the molecule charged and enhancing its solubility in polar solvents like water.[6][7][8] The solubility of such an amine salt is highly dependent on the pH of the medium.

-

In acidic to neutral pH (pH < pKa): The compound will predominantly exist in its protonated, ionic form. This cationic form readily interacts with polar water molecules, leading to higher solubility.

-

In basic pH (pH > pKa): The pyrrolidine nitrogen will be deprotonated, yielding the neutral free base form of pyrrolidine-2-carboxamide. This uncharged species is generally less polar and, consequently, exhibits significantly lower aqueous solubility.[7][9]

Therefore, when determining and reporting the aqueous solubility of this compound, specifying the pH of the solution is paramount. A complete pH-solubility profile provides a comprehensive understanding of how the compound will behave in different physiological environments, such as the varying pH of the gastrointestinal tract.[10][11]

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to predicting solubility in various organic solvents.[12]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at dissolving the ionic hydrochloride salt.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess dipoles and can dissolve polar compounds, though their interaction with the ionic salt may differ from protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor solvents for salts and polar compounds. This compound is expected to have very low solubility in these media.

A summary of expected solubility behavior is presented in Table 1.

| Solvent Class | Representative Solvents | Expected Solubility of Pyrrolidine-2-carboxamide HCl | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Dipole-dipole interactions with the polar functional groups. |

| Nonpolar Aprotic | Hexane, Toluene | Low to Insoluble | Mismatch in polarity; weak van der Waals forces are insufficient. |

| Table 1: Predicted qualitative solubility of this compound in different solvent classes. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[13] This method ensures that the solution reaches a true equilibrium with the solid-state compound, providing a thermodynamic solubility value rather than a kinetic one, which can often be misleadingly high.[2][4]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the accuracy and reliability of the generated data.

-

This compound (of known purity)

-

Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)[12]

-

Calibrated pH meter

The workflow for determining thermodynamic solubility is a multi-step process requiring careful execution and documentation.

Caption: Workflow for the Shake-Flask Solubility Determination Method.**

Protocol Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached. A 5-fold estimated excess is a good starting point.[14]

-

Add a precise, known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. For thermodynamic solubility, incubation times of 24 to 48 hours are common to ensure equilibrium is fully established.[4]

-

Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The system must have enough time to reach a steady state where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[12]

-

Causality: This step is crucial for accuracy. Any suspended solid particles in the analyzed sample will lead to a significant overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[3][4] A calibration curve prepared with standards of known concentrations is required for accurate quantification.[12][13]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was performed.

-

Protocol Validation and Trustworthiness

To ensure the trustworthiness of the results, the protocol must be self-validating.

-

Time to Equilibrium: To validate the equilibration time, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points, confirming that equilibrium has been reached.

-

Solid-State Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no phase transformation or solvate formation occurred during the experiment.[2] A change in the solid form would mean the measured solubility does not correspond to the starting material.

-

Approaching Equilibrium from Supersaturation: A highly robust validation involves creating a supersaturated solution (e.g., by heating and then cooling) and measuring the concentration as it precipitates and reaches equilibrium. This value should converge with the value obtained by approaching equilibrium from an undersaturated state, confirming a true thermodynamic solubility value.[2]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 2: Hypothetical Solubility Data for this compound.

| Solvent System (pH where applicable) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Purified Water | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl (pH ~1) | 25 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Purified Water | 37 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] |

Interpretation:

-

Effect of pH: Comparing solubility in 0.1 M HCl and pH 7.4 buffer will illustrate the impact of pH. As an amine hydrochloride, the solubility is expected to be high in both but may decrease slightly at pH 7.4 if it is approaching the pKa of the pyrrolidine nitrogen. A significant drop in solubility would be expected at a pH above the pKa.

-

Effect of Temperature: Comparing data at 25 °C and 37 °C will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature). For most solids, dissolution is endothermic.

-

Common Ion Effect: In the 0.1 M HCl solution, the high concentration of chloride ions could potentially decrease the solubility of the hydrochloride salt due to the common ion effect.[11] This is an important consideration when formulating in chloride-containing media.

Conclusion: A Foundation for Rational Drug Development

While specific public data on the solubility of this compound is limited, this guide provides the necessary theoretical framework and a robust, validated experimental protocol for its determination. By meticulously following the principles of the shake-flask method and incorporating self-validating checks, researchers can generate high-quality, reliable solubility data. This data is indispensable for making informed decisions throughout the drug development pipeline, from lead optimization and formulation design to ensuring the translatability of non-clinical safety studies.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

- Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Pyrrolidine-2-carboxamide. (n.d.). PubChem. [Link]

- pH Effects on Solubility. (n.d.). Chad's Prep. [Link]

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2010). CORE. [Link]

- Shi, Y., et al. (2021). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K.

- Why do amines dissolve in hydrochloric acid? (2017). Quora. [Link]

- This compound. (n.d.). PubChem. [Link]

- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. [Link]

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Wang, X., et al. (2021). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

- Pyrrolidine. (n.d.). Wikipedia. [Link]

- Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. (2014). CABI Digital Library. [Link]

- N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (n.d.). Assay Finder. [Link]

- How can I seperate pyrrolidine?. (2014).

- Analysis of 2-Pyrrolidone. (n.d.). GL Sciences. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. CAS 42429-27-6: 2-Pyrrolidinecarboxamide, hydrochloride (1… [cymitquimica.com]

- 7. Isolation (Recovery) [chem.ualberta.ca]

- 8. quora.com [quora.com]

- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Pyrrolidine-2-carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine-2-carboxamide Core

Pyrrolidine-2-carboxamide hydrochloride is a chiral proline derivative that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in numerous bioactive molecules and approved drugs, where it imparts favorable physicochemical properties such as improved solubility and three-dimensional complexity, which is crucial for specific interactions with biological targets.[1] While this compound itself is not an active therapeutic agent, its rigid, chiral structure provides a versatile platform for the development of potent and selective drugs targeting a diverse range of diseases. This guide will delve into the various mechanisms of action exhibited by derivatives of the pyrrolidine-2-carboxamide scaffold, highlighting its importance in contemporary drug discovery.

The Pyrrolidine-2-carboxamide Scaffold: A Gateway to Diverse Pharmacological Activity

The true therapeutic potential of the pyrrolidine-2-carboxamide core is realized in its derivatives. By modifying the core structure, medicinal chemists have developed compounds with a broad spectrum of biological activities.

Antitubercular Activity: Targeting InhA

A significant area of research for pyrrolidine-2-carboxamide derivatives has been in the development of novel treatments for tuberculosis (TB).[1][3] Several derivatives have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1][3] InhA, an enoyl-acyl carrier protein reductase, is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. The pyrrolidine carboxamide scaffold has been shown to be a novel class of InhA inhibitors, and crystal structures of InhA complexed with these inhibitors have elucidated their binding mode.[3]

Signaling Pathway: Role of InhA in Mycolic Acid Synthesis

Caption: Inhibition of InhA by pyrrolidine-2-carboxamide derivatives disrupts mycolic acid synthesis.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of the pyrrolidine-2-carboxamide scaffold have demonstrated significant potential as anticancer agents through various mechanisms.

-

PKCδ Activation: A series of pyrrolidine aryl carboxamide derivatives, designed as analogues of the anticancer agent OSU-2S, have been shown to induce apoptosis in cancer cells.[4] Their mechanism is believed to involve the activation of Protein Kinase C delta (PKCδ), a tumor suppressor, leading to cell cycle arrest and inhibition of cancer cell migration.[4]

-

Dual EGFR/CDK2 Inhibition: Other novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5][6] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. CDK2 is a key regulator of the cell cycle. By simultaneously inhibiting both targets, these compounds can effectively halt cancer cell growth and induce apoptosis.[5]

Antipsychotic Potential: Modulating Neurotransmitter Pathways

The pyrrolidine-2-carboxamide scaffold has also been utilized in the synthesis of potential neuroleptic agents. Certain N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives have exhibited pharmacological profiles similar to atypical antipsychotics like sulpiride.[7] These compounds are believed to exert their effects by antagonizing dopamine receptors, a common mechanism for antipsychotic drugs.[7]

Antidiabetic Activity: DPP-4 Inhibition

A novel series of pyrrolidine-2-carbonitrile derivatives, which are structurally related to pyrrolidine-2-carboxamides, have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[8]

Antimicrobial and Antiviral Applications

The versatility of the pyrrolidine-2-carboxamide scaffold extends to the development of agents against other pathogens.

-

Antimicrobial Activity: Certain 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[9]

-

Antiviral Potential: Pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their antiviral activity.[10] While the initial compounds showed limited activity, likely due to poor cellular uptake, the development of phosphoramidate prodrugs improved cell permeability and metabolism to the active nucleoside monophosphate form.[10]

Structure-Activity Relationships (SAR): Guiding Drug Design

The biological activity of pyrrolidine-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring and the carboxamide group. For instance, in the case of antitubercular agents targeting InhA, the stereochemistry of the pyrrolidine ring is critical for its biological activity, with only specific enantiomers effectively interacting with the enzyme's active site.[1][3] Similarly, for anticancer derivatives targeting PKCδ, the nature of the amide and the length of the tether connecting the pyrrolidine ring to an aryl group are key determinants of their anticancer activity.[4] These SAR insights are invaluable for the rational design of more potent and selective drug candidates.

Experimental Protocol: InhA Inhibition Assay

To assess the efficacy of novel pyrrolidine-2-carboxamide derivatives as antitubercular agents, an InhA inhibition assay is a crucial experiment.

Experimental Workflow: InhA Enzyme Inhibition Assay

Caption: A typical workflow for determining the IC50 of InhA inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant InhA enzyme in an appropriate buffer.

-

Prepare a stock solution of NADH (β-Nicotinamide adenine dinucleotide, reduced form) in assay buffer.

-

Prepare a stock solution of the substrate, for example, 2-trans-dodecenoyl-CoA, in assay buffer.

-

Prepare serial dilutions of the test pyrrolidine-2-carboxamide derivatives in DMSO or another suitable solvent.

-

The assay buffer typically consists of a buffered solution (e.g., Tris-HCl) at a physiological pH.

-

-

Assay Procedure (96-well plate format):

-

To each well of a 96-well plate, add the assay buffer.

-

Add a small volume of the test compound dilutions to the respective wells. Include wells with solvent only as a negative control and a known InhA inhibitor as a positive control.

-

Add the InhA enzyme solution to all wells and mix gently.

-

Add the NADH solution to all wells.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of decrease in absorbance) for each reaction.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

-

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrrolidine-2-carboxamide derivatives against their respective targets, as reported in the literature.

| Compound Class | Target | Key Derivative(s) | Reported IC50 | Reference |

| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | p37 | 4.47 µM | [3] |

| Pyrrolidine-carboxamides | EGFR | 7e, 7g, 7k, 7n, 7o | 87-107 nM | [5] |

| Pyrrolidine-carboxamides | CDK2 | 7e, 7g, 7k, 7n, 7o | 15-31 nM | [5] |

| Pyrrolidine-2-carbonitriles | DPP-4 | 17a | 0.017 µM | [8] |

Conclusion: A Scaffold with Enduring Potential

The pyrrolidine-2-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its inherent structural and stereochemical features provide a robust framework for the design of potent and selective inhibitors of a wide range of biological targets. The diverse mechanisms of action exhibited by its derivatives, from enzyme inhibition in infectious diseases and metabolic disorders to the modulation of signaling pathways in cancer and psychiatric conditions, underscore the remarkable versatility of this chemical motif. As our understanding of disease biology continues to evolve, the pyrrolidine-2-carboxamide scaffold is poised to remain a cornerstone of medicinal chemistry efforts aimed at developing the next generation of innovative medicines.

References

- Al-Ostoot, F. H., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 804-814. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 550774, Pyrrolidine-2-carboxamide. [Link]

- Gaber, M., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, e2300185. [Link]

- Naito, Y., et al. (1993). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of Medicinal Chemistry, 36(16), 2311-2317. [Link]

- Gaber, M., et al. (2023). New pyrrolidine‐carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, 356(9), e2300185. [Link]

- Mabkhot, Y. N., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0245803. [Link]